5‑HT₁A Receptor Binding Affinity: 6‑Bromo‑5‑methoxytryptamine vs. 5‑Methoxytryptamine
The 6‑bromo‑5‑methoxytryptamine compound displays significantly attenuated binding affinity at the 5‑HT₁A receptor compared with its non‑brominated analog 5‑methoxytryptamine (mexamine). Specifically, 2‑(6‑bromo‑5‑methoxy‑1H‑indol‑3‑yl)ethanamine exhibits Kᵢ values of 415 nM and 720 nM (two replicate determinations) for the 5‑HT₁A receptor in rat brain membranes using [³H]8‑OH‑DPAT as radioligand, whereas 5‑methoxytryptamine binds to 5‑HT₁A receptors with Kᵢ ≈ 15 nM [REFS‑1][REFS‑2]. This represents an approximate 28‑ to 48‑fold reduction in 5‑HT₁A binding affinity conferred by the introduction of the 6‑bromo substituent onto the 5‑methoxyindole scaffold [REFS‑3].
| Evidence Dimension | Binding affinity (Kᵢ) at 5‑HT₁A serotonin receptor |
|---|---|
| Target Compound Data | Kᵢ = 415 nM; Kᵢ = 720 nM (two determinations) |
| Comparator Or Baseline | 5‑Methoxytryptamine (5‑MeOT, mexamine): Kᵢ ≈ 15 nM for 5‑HT₁A |
| Quantified Difference | ~28‑fold to ~48‑fold lower affinity (Kᵢ ratio 415/15 ≈ 27.7; 720/15 ≈ 48.0) |
| Conditions | Rat brain cortical membranes; radioligand [³H]8‑OH‑DPAT; compound tested at 10 µM (for target compound, BindingDB ChEMBL_1458); comparator data from PDSP Ki database and published literature |
Why This Matters
This affinity reduction enables the compound to serve as a selectivity tool where attenuated 5‑HT₁A agonism is desirable—for instance, in functional assays aimed at isolating 5‑HT₂ receptor‑mediated effects, or when a tryptamine scaffold is needed without the confounding 5‑HT₁A‑mediated hypothermia and anxiolysis observed with 5‑methoxytryptamine.
- [1] BindingDB Primary Search Ki, entry 50009082. Affinity Data: Kᵢ = 415 nM; Kᵢ = 720 nM. Assay: 5‑HT₁A receptor from rat brain, [³H]8‑OH‑DPAT radioligand. ChEMBL_1458 (CHEMBL616581). https://ww.bindingdb.org View Source
- [2] Wikipedia: 5‑Methoxytryptamine. 5‑HT₁A affinity data compiled from PDSP Ki database. https://en.wikipedia.org/wiki/Mexamine View Source
- [3] Calculated difference: fold‑reduction in Kᵢ = Kᵢ(target) / Kᵢ(comparator). 415 nM / 15 nM ≈ 27.7; 720 nM / 15 nM ≈ 48.0. View Source
